molecular formula C13H11BrO3 B8245561 methyl 5-bromo-6-methoxy-1-naphthoate CAS No. 84532-70-7

methyl 5-bromo-6-methoxy-1-naphthoate

Cat. No.: B8245561
CAS No.: 84532-70-7
M. Wt: 295.13 g/mol
InChI Key: AJSVNRJVTNNXCZ-UHFFFAOYSA-N
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Description

methyl 5-bromo-6-methoxy-1-naphthoate is an organic compound with the molecular formula C13H11BrO3 and a molecular weight of 295.13 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and methoxy functional groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of methyl 5-bromo-6-methoxy-1-naphthoate typically involves the esterification of 1-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 5-bromo-6-methoxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification .

Chemical Reactions Analysis

methyl 5-bromo-6-methoxy-1-naphthoate undergoes various types of chemical reactions, including:

Scientific Research Applications

methyl 5-bromo-6-methoxy-1-naphthoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-methoxy-1-naphthoate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

methyl 5-bromo-6-methoxy-1-naphthoate can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

methyl 5-bromo-6-methoxynaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-16-11-7-6-8-9(12(11)14)4-3-5-10(8)13(15)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSVNRJVTNNXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448971
Record name 1-Naphthalenecarboxylic acid, 5-bromo-6-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84532-70-7
Record name 1-Naphthalenecarboxylic acid, 5-bromo-6-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

108 g (0.50 mol) of methyl 6-methoxy-1-naphthoate are dissolved in 500 ml of acetic acid, and 30 g of 35% aqueous hydrogen peroxide solution are added. 42 g (0.26 mol) of bromine are then added dropwise at 35° C. in the course of 45 minutes. The mixture is subsequently heated at 90° C. When the reaction has ended, the mixture is allowed to cool to 20° C. and is subjected to filtration with suction, and the filter cake is washed with water. Drying in vacuo at 60° C. gives 136.1 g of methyl 5-bromo-6-methoxy-1-naphthoate in the form of fine white needles.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of bromine (26.6 g, 0.167 mole) in glacial acetic acid (25 ml) was added dropwise to a cooled suspension of 6-methoxy-1-naphthalenecarboxylic acid methyl ester (30 g, 0.139 moles) in glacial acid (2.75 ml). The precipitate was collected, washed with water and crystallized from ethanol to give 33.3 g of 5-bromo-6-methoxy-1-naphthalenecarboxylic acid methyl ester; mp 119° C.; NMR (CDCl3) δ3.97 (s, 3H), 4.03 (s, 3H), 7.35 (d, J=9.25 Hz, 1H), 7.4 (m, 1H), 8.05 (d, J=6.75 Hz, 1H), 8.45 (d, J=8.25 Hz, 1H), 8.9 (d, J=9.25, 1H). The latter ester (10.1 g, 34 mmoles) and Cu2 (CN)2.H2O (3.4 g, 17 mmoles) in distilled dimethylformamide (75 ml) containing 15 drops of pyridine was heated at 180° C. for 5 hr. The hot mixture was poured into a mixture of ice (50 g) and conc. NH4OH (50 ml). The resulting precipitate was collected, washed with water, dried and recrystallized from chloroform-ethyl acetate to afford 5.6 g of 5-cyano-6-methoxy-1-naphthalenecarboxylic acid methyl ester: mp 210°-211° C., NMR (CDCl3) δ3.95 (s, 3H), 4.15 (s, 3H). To a stirred solution of the latter ester (5.95 g, 24.66 mmoles) in 2-methoxyethanol (100 ml) at 20°-22° C., 4N aqueous NaOH solution (12.3 ml) was added. The reaction mixture was stirred at 20°-22° C. for 60 hr, diluted with water, cooled to 0° C. and rendered acidic with 1N aqueous HCl. The precipitate was colleced and dried to yield 5.6 g of the title compound; mp >290° C.; NMR (DMSO-d 6) δ4.1 (s, 3H), 8.1 (m, 5H).
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
2.75 mL
Type
solvent
Reaction Step One

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